molecular formula C8H11O3P B100722 (3-methylphenyl)methylphosphonic Acid CAS No. 18945-65-8

(3-methylphenyl)methylphosphonic Acid

Cat. No. B100722
CAS RN: 18945-65-8
M. Wt: 186.14 g/mol
InChI Key: YSZXYVIDVAUMLH-UHFFFAOYSA-N
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Description

“(3-methylphenyl)methylphosphonic Acid” is a chemical compound with the molecular formula C8H11O3P . It is a type of phosphonic acid, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom .


Synthesis Analysis

Phosphinic and phosphonic acids, such as “(3-methylphenyl)methylphosphonic Acid”, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . A detailed study on the synthesis of phosphonates from phenylphosphonic acid and its monoesters has been published .


Molecular Structure Analysis

The molecular structure of “(3-methylphenyl)methylphosphonic Acid” consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The exact mass of the molecule is 186.04458121 g/mol .


Chemical Reactions Analysis

The hydrolysis of phosphinates and phosphonates, such as “(3-methylphenyl)methylphosphonic Acid”, is a significant chemical reaction . This reaction can occur under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .


Physical And Chemical Properties Analysis

“(3-methylphenyl)methylphosphonic Acid” has a molecular weight of 186.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Microwave-Assisted Synthesis

3-Methylbenzylphosphonic acid: plays a role in the microwave-assisted synthesis of phosphonic acids. This method is used to accelerate the synthesis process, which is crucial in the field of organophosphorus chemistry. The compound’s reactivity under microwave irradiation makes it a valuable asset in creating phosphonic acids that have applications ranging from medicine to materials science .

Marine Microbial Synthesis

In marine biology, 3-Methylbenzylphosphonic acid is studied for its role in the synthesis of methylphosphonic acid by marine microbes. This process is significant as it contributes to the understanding of methane production in the aerobic ocean, which is a part of the global carbon cycle and has implications for climate change models .

Medicine

In medical research, derivatives of 3-Methylbenzylphosphonic acid are explored for their potential therapeutic uses. Amino acids and their oxygenases, which can be derived from organophosphorus compounds like 3-Methylbenzylphosphonic acid , are investigated for their roles in treating diseases such as cancers, inflammations, and as antibacterial agents .

Materials Science

3-Methylbenzylphosphonic acid: is utilized in materials science, particularly in the development of self-humidifying proton exchange membranes. These membranes are embedded with phosphonic acid-functionalized mesoporous silica nanoparticles, improving cell performance and proton conductivity under low humidity conditions, which is vital for sustainable energy technologies .

Chemical Biology

In chemical biology, 3-Methylbenzylphosphonic acid is part of studies on the natural occurrence and physiological role of phosphonates. These studies involve understanding the biochemical pathways and functions of phosphonates, which include 3-Methylbenzylphosphonic acid , in various organisms .

Imaging

3-Methylbenzylphosphonic acid: and its derivatives are being researched for their applications in imaging. They are part of the development of two-photon small-molecule fluorescence-based agents used for sensing, imaging, and therapy within biological systems. This research is pivotal for advancing diagnostic imaging and photodynamic therapy .

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , and its exact biological targets and their roles are still under investigation.

Mode of Action

. As a phosphonic acid derivative, it may interact with biological systems in a manner similar to other phosphonic acids, but this is purely speculative without specific research data.

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 386.1°C at 760 mmHg . It is recommended to be stored at 4°C .

Result of Action

As a specialty product for proteomics research

Safety and Hazards

“(3-methylphenyl)methylphosphonic Acid” can be harmful if swallowed and can cause burns . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Phosphonic acids, including “(3-methylphenyl)methylphosphonic Acid”, have a wide range of applications due to their structural analogy with the phosphate moiety or their coordination or supramolecular properties . They are used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Therefore, the future directions of “(3-methylphenyl)methylphosphonic Acid” could involve further exploration of these applications.

properties

IUPAC Name

(3-methylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXYVIDVAUMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378720
Record name (3-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methylphenyl)methylphosphonic Acid

CAS RN

18945-65-8
Record name (3-methylphenyl)methylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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